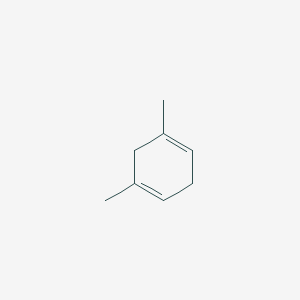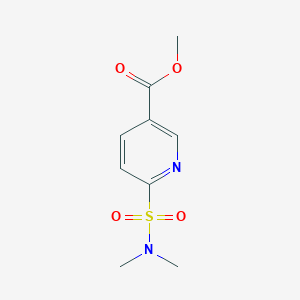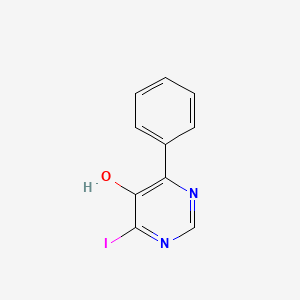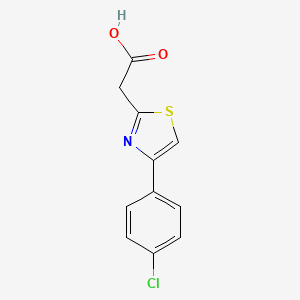![molecular formula C23H23NO4 B12115287 1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol](/img/structure/B12115287.png)
1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol is a complex organic compound that features a benzodioxole moiety, a biphenyl group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated intermediate.
Formation of the Propanol Backbone: The propanol backbone can be synthesized through the reaction of an epoxide with an amine, followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: The major product would be the corresponding ketone.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would be the substituted benzodioxole derivatives.
Applications De Recherche Scientifique
1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity. The propanol backbone may facilitate the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
3,4-Methylenedioxycinnamic aldehyde: Contains the benzodioxole moiety.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with the benzodioxole structure.
Uniqueness
1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1’-biphenyl]-4-yloxy}propan-2-ol is unique due to its combination of the benzodioxole moiety, biphenyl group, and propanol backbone. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Propriétés
Formule moléculaire |
C23H23NO4 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethylamino)-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H23NO4/c25-20(14-24-13-17-6-11-22-23(12-17)28-16-27-22)15-26-21-9-7-19(8-10-21)18-4-2-1-3-5-18/h1-12,20,24-25H,13-16H2 |
Clé InChI |
GOHBRFCNWFLFKH-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNCC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)

![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)







![Butanoic acid, 4-[(2-furanylmethyl)thio]-](/img/structure/B12115276.png)
![4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine](/img/structure/B12115279.png)
![[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine](/img/structure/B12115280.png)
